molecular formula C17H12ClN5O B2407225 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole CAS No. 950241-83-5

3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2407225
CAS No.: 950241-83-5
M. Wt: 337.77
InChI Key: FFROWEGFVHRCCV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole is a novel chemical hybrid featuring both 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic rings. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents . Compounds with this scaffold are frequently investigated as potential dual inhibitors of key oncogenic pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . Simultaneous inhibition of these targets can disrupt critical processes in tumor survival, including proliferation and angiogenesis, offering a promising strategy for cancer therapy . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability . Furthermore, the integration of the 1,2,3-triazole moiety can improve binding affinity and solubility . Researchers can utilize this compound as a key intermediate for further synthetic modification or as a pharmacological probe to study apoptosis and other cell death mechanisms in various cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(5-methyltriazol-1-yl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-10-19-22-23(11)15-8-4-13(5-9-15)17-20-16(21-24-17)12-2-6-14(18)7-3-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFROWEGFVHRCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole exhibits promising anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:

  • Breast Cancer : Compounds similar to this oxadiazole derivative have been synthesized and tested against the MCF-7 breast cancer cell line. Results indicate that certain derivatives possess high potency in inhibiting thymidine phosphorylase activity, which is crucial for cancer cell proliferation .
  • Leukemia : The compound has shown significant cytotoxicity against human leukemia cell lines such as HL-60 and K562. For instance, a derivative with a similar structure demonstrated an IC50 value indicating potent anticancer activity .

Case Study: Anticancer Efficacy

A study by Holla et al. synthesized various oxadiazole derivatives and tested them against multiple cancer types (breast, ovarian, lung). Among these derivatives, specific compounds exhibited GI50 values below 10 µM across different cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has been extensively studied. The compound has been evaluated for its activity against a range of pathogens:

  • Bacterial Infections : Studies have indicated that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Some derivatives have also shown antifungal activity against common pathogens like Candida species.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are another area of interest. Research indicates that these compounds can modulate inflammatory pathways and may be effective in treating conditions characterized by inflammation.

Conclusion and Future Directions

The compound This compound represents a promising scaffold for drug development due to its multifaceted biological activities. Continued research into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with enhanced efficacy and reduced toxicity.

Data Summary Table

Activity TypeSpecific ActivityReference
AnticancerEffective against MCF-7 breast cancer cells
Cytotoxic to HL-60 leukemia cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Effective against Candida species
Anti-inflammatoryModulates COX enzyme activity

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The triazole ring might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the triazole ring, which may affect its biological activity.

    3-(4-methylphenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the triazole and oxadiazole rings in 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Biological Activity

The compound 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The incorporation of triazole and chlorophenyl moieties enhances its potential pharmacological applications. This article reviews the biological activity of this compound by examining its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of oxadiazoles typically involves cyclization reactions that can be performed using various methods. For the target compound, a common approach is the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. The specific synthetic pathway for This compound has not been extensively detailed in the literature; however, similar compounds have been synthesized using:

  • Refluxing hydrazides with carboxylic acids
  • Cyclization with isocyanates

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The following table summarizes relevant findings:

CompoundActivityReference
This compoundAntibacterial against Staphylococcus aureus
5-Methyl-1H-1,2,3-triazole derivativesAntitubercular activity (IC50 values ranging from 2.03 μM to 15.22 μM)
Other oxadiazolesBroad-spectrum antimicrobial activity

Anticancer Properties

Oxadiazole derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines. For example:

  • Compounds with triazole moieties exhibited cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells).

The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors targeting pathways crucial for microbial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes.

Case Studies

A notable study explored the effects of various oxadiazole derivatives on Mycobacterium tuberculosis. The results indicated that compounds similar to This compound displayed selective inhibition against M. tuberculosis with minimal toxicity to human cells .

Q & A

Basic: What are the common synthetic routes for preparing this oxadiazole derivative?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Vilsmeier–Haack formylation : Used to introduce aldehyde groups into heterocyclic precursors (e.g., converting pyrazolones to carbaldehydes) .
  • Cyclocondensation : For oxadiazole ring formation, using reagents like phosphoryl chloride (POCl₃) under reflux conditions .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may introduce the triazole moiety .
    Key intermediates include 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes, which are cyclized with hydroxylamine or hydrazine derivatives.

Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?

Answer:

  • Temperature control : Maintain reflux temperatures (e.g., 120°C for POCl₃-mediated cyclization) to ensure complete ring closure .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency.
  • Solvent polarity : Use aprotic solvents like DMF or acetonitrile to stabilize intermediates .
    Monitor progress via TLC or HPLC, and purify via column chromatography to isolate high-purity products .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between oxadiazole and chlorophenyl groups) .
  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .
  • NMR : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., triazole proton signals at δ 7.5–8.5 ppm) .

Advanced: How to resolve discrepancies in NMR data for substituent effects?

Answer:

  • Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to assess solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to resolve overlapping signals .
  • Dynamic NMR : Study temperature-dependent conformational changes (e.g., restricted rotation in triazole substituents).

Basic: What computational methods predict the compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess reactivity and charge distribution .
  • Molecular docking : Screens binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .

Advanced: How do chlorophenyl and triazolyl substituents influence bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., fluoro, methoxy) and compare IC₅₀ values in enzyme inhibition assays .
  • Pharmacophore modeling : Identifies critical hydrogen-bonding or hydrophobic interactions .

Basic: What safety precautions are required for handling intermediates?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods when handling chlorinated reagents (e.g., POCl₃) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to validate purity when unexpected byproducts arise?

Answer:

  • HPLC-MS : Detect low-abundance impurities using reverse-phase C18 columns and electrospray ionization .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystals .

Basic: How to design stability studies under varying pH conditions?

Answer:

  • Buffer systems : Test degradation in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 40°C .
  • LC-MS monitoring : Track hydrolytic cleavage of the oxadiazole ring over time.

Advanced: How does X-ray crystallography resolve spatial ambiguities?

Answer:

  • Single-crystal refinement : Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π contacts) influencing packing .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme inhibition : Carbonic anhydrase or cyclooxygenase inhibition assays using fluorometric or spectrophotometric methods .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7) .

Advanced: How do solvent and time affect triazole regioselectivity?

Answer:

  • Kinetic vs. thermodynamic control : Polar solvents (e.g., DMF) favor 1,4-triazole isomers, while non-polar solvents (e.g., toluene) favor 1,5-isomers .
  • Time-course studies : Use GC-MS to monitor intermediate formation and optimize reaction duration.

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